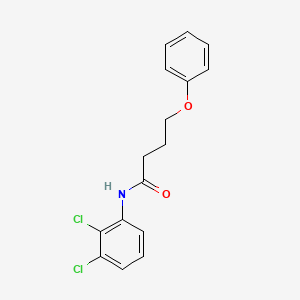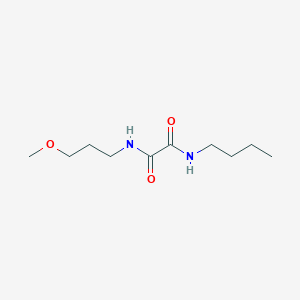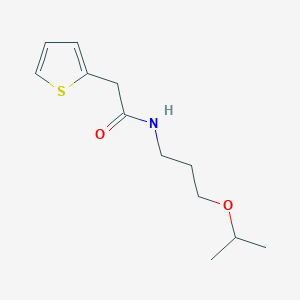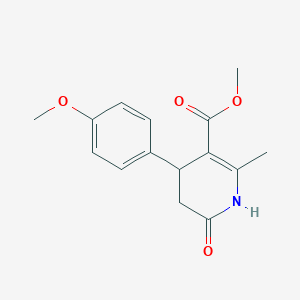
N-(2,3-dichlorophenyl)-4-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-4-phenoxybutanamide, commonly known as DCPA, is a herbicide that belongs to the family of chloroacetanilides. It is widely used in agriculture to control weeds in crops such as corn, soybeans, and cotton. DCPA works by inhibiting the growth of weed seedlings, thus preventing them from competing with the crop for nutrients and water.
Mécanisme D'action
DCPA works by inhibiting the synthesis of fatty acids in the weed seedlings, which are essential for their growth and development. This leads to the death of the weed seedlings, while leaving the crops unharmed.
Biochemical and Physiological Effects:
DCPA has been shown to affect the metabolism of plants, including the synthesis of proteins, nucleic acids, and carbohydrates. It also affects the activity of enzymes involved in various biochemical pathways. In addition, DCPA has been shown to have a negative impact on soil microorganisms, which play a crucial role in maintaining soil fertility.
Avantages Et Limitations Des Expériences En Laboratoire
DCPA is a widely used herbicide in agriculture, and its effectiveness has been well established. It is also relatively safe for use on crops, as it does not accumulate in the soil or leach into groundwater. However, its impact on the environment and soil microorganisms needs to be further studied.
List of
Orientations Futures
1. Investigate the impact of DCPA on non-target organisms such as insects, birds, and mammals.
2. Study the long-term effects of DCPA on soil fertility and soil microorganisms.
3. Develop new formulations of DCPA that are more effective and environmentally friendly.
4. Explore the potential of DCPA as a tool for weed management in organic farming systems.
5. Investigate the potential of DCPA as a pre-emergent herbicide for turfgrass management.
Méthodes De Synthèse
DCPA can be synthesized by reacting 2,3-dichloroaniline with phenoxybutyric acid in the presence of a catalyst such as sulfuric acid. The reaction yields DCPA as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
DCPA has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that DCPA is effective in controlling a wide range of weed species, including annual grasses and broadleaf weeds. It is also relatively safe for use on crops, as it does not accumulate in the soil or leach into groundwater.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c17-13-8-4-9-14(16(13)18)19-15(20)10-5-11-21-12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIASOHSSNFADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-phenoxybutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5236586.png)
![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)


![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)


![N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5236647.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)
![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)

